2-(4-Methoxy-3-methylphenyl)pyrrolidine

Descripción general

Descripción

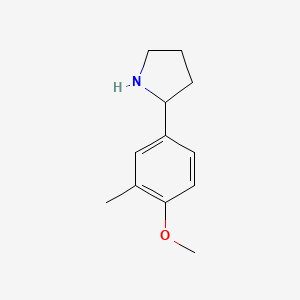

2-(4-Methoxy-3-methylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a methoxy-methylphenyl group. This compound has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(4-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(4-Methoxy-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(4-Methoxy-3-methylphenyl)pyrrolidine exhibits significant potential as a lead compound in drug discovery. Its structural characteristics allow for interactions with various biological targets, making it suitable for the development of therapeutic agents.

Key Findings:

- Biological Activity: Research indicates that compounds with pyrrolidine rings can exhibit diverse biological activities, including enzyme inhibition and receptor binding .

- In Silico Studies: Molecular docking studies have shown promising binding affinities of this compound towards specific proteins, indicating potential therapeutic applications .

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound, demonstrating its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

- Cell Lines Tested:

- MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM (induced apoptosis)

- HCT116 (Colon Cancer): IC₅₀ = 15.0 µM (caused cell cycle arrest at G1 phase)

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Experimental models indicate that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methoxy-methylphenyl group contributes to the compound’s overall stability and reactivity .

Comparación Con Compuestos Similares

2-(4-Methoxy-3-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting different biological activities.

Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various chemical reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Actividad Biológica

2-(4-Methoxy-3-methylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a 4-methoxy-3-methylphenyl group. Its molecular formula is with a molecular weight of 191.27 g/mol. The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that compounds containing pyrrolidine rings, including this compound, exhibit various biological activities. These include:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms and efficacy require further investigation.

- Enzyme Interaction : The compound has shown interactions with various enzymes, influencing metabolic pathways and biochemical reactions.

- Receptor Binding : Its binding affinity towards specific receptors indicates potential therapeutic applications in managing diseases like β-thalassemia .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and specificity. The methoxy-methylphenyl group contributes to the overall stability and reactivity of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)pyrrolidine | Structure | Lacks the methyl group on the phenyl ring, potentially altering biological activity. |

| 3-Methylpyrrolidine | Structure | Simpler structure; primarily used in organic synthesis rather than medicinal applications. |

| 1-(2-Methylphenyl)pyrrolidine | Structure | Different substitution pattern may influence pharmacodynamics and pharmacokinetics. |

The specific substitution pattern in this compound may enhance solubility and receptor binding compared to its derivatives.

In Silico Studies

Recent studies have employed in silico molecular docking to evaluate the binding ability of this compound with various biological targets. For instance, docking studies indicated promising interactions with EHMT2, suggesting potential as an inhibitor for therapeutic applications .

In Vitro Evaluations

In vitro assays are essential for assessing the biological activity of this compound. Preliminary results have shown that it may inhibit certain cancer cell lines, although specific IC50 values and detailed mechanisms remain to be elucidated .

Toxicological Assessments

Safety evaluations indicate that this compound may cause skin irritation and eye damage under certain conditions . This highlights the importance of conducting thorough toxicological assessments before considering clinical applications.

Propiedades

IUPAC Name |

2-(4-methoxy-3-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAJFHAIWRDAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281540 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887361-09-3 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.